molecular formula C11H10Cl2F3NO2 B14942095 3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide

3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide

Cat. No.: B14942095
M. Wt: 316.10 g/mol
InChI Key: JLMUEPLDKBLPDV-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is an organic compound with a complex structure that includes dichlorobenzene and trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(2,2,2-trifluoroethoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound is produced efficiently and meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound would yield 3,4-dichlorobenzoic acid and 2-(2,2,2-trifluoroethoxy)ethylamine .

Scientific Research Applications

3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichloro-N-(2,2,2-trifluoroethyl)benzamide
  • 2,4-dichloro-N-(3-pyridyl)benzamide
  • 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide

Uniqueness

3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is unique due to the presence of both dichlorobenzene and trifluoroethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10Cl2F3NO2

Molecular Weight

316.10 g/mol

IUPAC Name

3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide

InChI

InChI=1S/C11H10Cl2F3NO2/c12-8-2-1-7(5-9(8)13)10(18)17-3-4-19-6-11(14,15)16/h1-2,5H,3-4,6H2,(H,17,18)

InChI Key

JLMUEPLDKBLPDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCOCC(F)(F)F)Cl)Cl

Origin of Product

United States

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